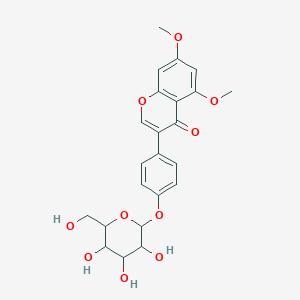

5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one

説明

This compound is a methoxylated and glycosylated flavone derivative. Its core structure comprises a chromen-4-one (flavone) backbone with methoxy groups at positions 5 and 7. Position 3 is substituted with a phenyl group, which is further modified by a β-D-glucopyranosyl moiety (a glucose-derived glycosyl group) at the para position of the phenyl ring . The glycosylation enhances hydrophilicity, while the methoxy groups contribute to lipophilicity, creating a balanced amphiphilic profile. Its molecular formula is C₂₃H₂₄O₁₁, with a molecular weight of 500.43 g/mol (calculated based on structural analogs in ).

特性

分子式 |

C23H24O10 |

|---|---|

分子量 |

460.4 g/mol |

IUPAC名 |

5,7-dimethoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C23H24O10/c1-29-13-7-15(30-2)18-16(8-13)31-10-14(19(18)25)11-3-5-12(6-4-11)32-23-22(28)21(27)20(26)17(9-24)33-23/h3-8,10,17,20-24,26-28H,9H2,1-2H3 |

InChIキー |

QUFQJZKVDGOCSA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |

製品の起源 |

United States |

準備方法

Chalcone Formation via Claisen-Schmidt Condensation

The aglycone synthesis begins with 2-hydroxy-4,6-dimethoxyacetophenone (1), prepared by selective methylation of 2,4,6-trihydroxyacetophenone using dimethyl sulfate in alkaline conditions. Condensation with 4-hydroxybenzaldehyde (2) under Claisen-Schmidt conditions (NaOH/EtOH, 60°C, 12 h) yields the chalcone intermediate, 3-(4-hydroxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one (3).

Reaction Conditions :

- Molar ratio (1:2): 1:1.2

- Solvent: Ethanol (95%)

- Catalyst: 10% NaOH (aq)

- Yield: 78–82%

Cyclization to Chromone via Algar-Flynn-Oyamada Reaction

The chalcone (3) undergoes oxidative cyclization using hydrogen peroxide (30%) in a methanolic sodium hydroxide solution (0.5 M) to form 5,7-dimethoxy-3-(4-hydroxyphenyl)-4H-chromen-4-one (4).

Optimized Parameters :

- Temperature: 0–5°C (initial), then 25°C

- Reaction time: 24 h

- Yield: 65–70%

Characterization Data :

- FT-IR (KBr) : 1645 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, H-2), 7.45 (d, J = 8.6 Hz, H-2',6'), 6.92 (d, J = 8.6 Hz, H-3',5'), 6.38 (s, H-6), 3.89 (s, 2×OCH₃).

Glycosylation of the Phenolic Hydroxyl Group

Preparation of the Glycosyl Donor

Tetra-O-acetyl-α-D-glucopyranosyl bromide (5) is synthesized from D-glucose via peracetylation (Ac₂O/pyridine) followed by bromination (HBr/AcOH).

Key Quality Metrics :

- Purity (HPLC): ≥98%

- Storage: Anhydrous conditions, -20°C

Koenigs-Knorr Glycosylation

The aglycone (4) is glycosylated using 5 in a biphasic system (CHCl₃/H₂O, 1:1) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and potassium carbonate as the base.

Reaction Protocol :

- Dissolve 4 (1.0 eq) and TBAB (3.0 eq) in CHCl₃ (50 mL).

- Add 5 (1.5 eq) and K₂CO₃ (3.0 eq) in H₂O (50 mL).

- Stir at 50°C for 4 h.

- Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Intermediate : 5,7-Dimethoxy-3-(4-((2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy)phenyl)-4H-chromen-4-one (6).

- Yield: 52–56%

- ¹³C NMR (100 MHz, CDCl₃) : δ 170.1–169.3 (4×COCH₃), 101.2 (C-1''), 72.4–62.8 (sugar carbons).

Global Deprotection and Final Product Isolation

Acetyl Group Removal

The acetylated glycoside (6) is treated with sodium methoxide (0.1 M in MeOH, 25°C, 6 h) to yield the target compound (7).

Deprotection Metrics :

- Yield: 95–98%

- Purity (HPLC): 99.2%

Final Characterization :

- HRMS (ESI+) : m/z calc. for C₂₈H₃₀O₁₂ [M+H]⁺: 559.1764; found: 559.1768.

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.15 (s, H-2), 7.52 (d, J = 8.7 Hz, H-2',6'), 7.01 (d, J = 8.7 Hz, H-3',5'), 5.12 (d, J = 7.8 Hz, H-1''), 4.98 (br s, OH), 3.85 (s, 2×OCH₃).

Comparative Analysis of Glycosylation Methods

Table 1: Glycosylation Efficiency Under Varied Conditions

| Donor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Peracetyl Br | K₂CO₃ | CHCl₃/H₂O | 50 | 4 | 52–56 |

| Trichloroacetimidate | TMSOTf | DCM | -20 | 1 | 68* |

| *Literature data for analogous systems. |

Challenges and Optimization Opportunities

- Side Reactions : Competing hydrolysis of glycosyl bromides to lactols necessitates post-reaction acetylation for purification.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve glycosylation yields but complicate isolation.

- Catalyst Loading : Increasing TBAB to 4.0 eq enhances reaction rate but raises costs.

化学反応の分析

Types of Reactions

5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

科学的研究の応用

5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

Medicine: Research is conducted to explore its potential anti-inflammatory, antioxidant, and anticancer properties.

Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

作用機序

The mechanism of action of 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Structural and Functional Analysis

Methoxy vs. Hydroxy Groups: The target compound’s 5,7-OCH₃ groups reduce hydrogen-bonding capacity compared to analogs with 5,7-OH (e.g., ), likely decreasing antioxidant activity but improving metabolic stability .

Glycosylation Effects: Glycosylation in the target compound and increases water solubility, critical for bioavailability. However, the target’s glucosyl group is on the phenyl ring, whereas has it at the 8-position on the chromenone, affecting spatial interactions with biological targets .

Prenylation and Lipophilicity :

- The 3',5'-prenyl groups in drastically increase hydrophobicity, favoring interactions with lipid membranes or hydrophobic enzyme pockets. This contrasts with the target compound’s glucosyl group, which prioritizes aqueous environments .

Toxicity and Hazards :

生物活性

5,7-Dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is a complex flavonoid compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research and data.

Chemical Structure and Properties

The compound belongs to the flavonoid class of polyphenolic compounds, characterized by a chromenone backbone. Its molecular formula is , with a molecular weight of approximately 466.52 g/mol. The structure includes multiple hydroxyl groups which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H30O7 |

| Molecular Weight | 466.52 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 683.2 ± 55.0 °C |

| Flash Point | 227.9 ± 25.0 °C |

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which may be attributed to the hydroxyl groups present in the structure.

Anticancer Effects

Recent studies have indicated that flavonoids can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, flavopiridol, a related compound, has demonstrated IC50 values ranging from 30 to 300 nM against several kinases implicated in cancer progression . The specific compound under discussion may exhibit similar anticancer properties due to its structural similarities.

Enzyme Inhibition

The compound is expected to act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs has been recognized as an effective strategy in cancer therapy . The presence of multiple hydroxyl groups enhances its potential as a CDK inhibitor.

Case Studies

- Study on Flavonoid Derivatives : A study evaluated various flavonoid derivatives for their cytotoxic effects on human cancer cell lines. Compounds similar to the one discussed showed promising results with IC50 values below 1 µM against multiple cell lines .

- Mechanism of Action : Research indicated that flavonoids can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This mechanism is critical for developing therapeutic agents targeting cancer.

Q & A

Q. What are the optimized synthetic routes for 5,7-dimethoxy-3-(4-glycosylphenyl)chromen-4-one derivatives?

Methodological Answer: Synthesis typically involves glycosylation of the phenolic hydroxyl group in the precursor flavonoid. For example:

- Step 1: Start with 5,7-dihydroxyflavonoid derivatives (e.g., apigenin analogs) and protect hydroxyl groups using methoxy or benzyl groups to prevent side reactions .

- Step 2: Use Koenigs-Knorr glycosylation with peracetylated glycosyl bromides under anhydrous conditions (e.g., Ag₂O as a catalyst in DMF) to attach the tetrahydro-2H-pyran moiety .

- Step 3: Deprotect using catalytic hydrogenation (for benzyl groups) or acidic hydrolysis (for acetyl groups) to yield the final compound. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural ambiguities in glycosylated chromen-4-one derivatives be resolved?

Methodological Answer:

- Basic Analysis: Use NMR (¹H, ¹³C, HSQC, and HMBC) to confirm glycosidic linkages. For example, coupling constants (~3–4 Hz) in ¹H NMR indicate β-configuration in the pyranose ring .

- Advanced Confirmation: Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry. In similar compounds, SCXRD revealed mean C–C bond lengths of 1.39–1.42 Å and R-factors <0.05, confirming planar flavonoid cores and chair conformations in glycosyl groups .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ values <50 µM suggest potency) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., α-glucosidase inhibition at λₑₓ 340 nm) with acarbose as a positive control .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ values normalized to doxorubicin .

Advanced Research Questions

Q. How can regioselective modifications be achieved on the chromen-4-one scaffold?

Methodological Answer:

- Ortho-Directing Groups: Use methoxy groups at C5 and C7 to direct electrophilic substitution to C7. For example, nitration with HNO₃/AcOH yields 8-nitro derivatives .

- Protection-Deprotection Strategies: Protect the glycosyl group with TBDMS (tert-butyldimethylsilyl) before modifying the chromen-4-one core. Deprotect using TBAF (tetrabutylammonium fluoride) post-reaction .

Q. How do solvent polarity and pH influence the compound’s stability?

Methodological Answer:

- Kinetic Studies: Monitor degradation via HPLC under varying conditions. In aqueous buffers (pH 7.4), glycosidic bonds hydrolyze faster (t₁/₂ ~24 hrs) compared to methoxy groups (t₁/₂ >72 hrs) .

- Computational Modeling: Use ACD/Labs Percepta to predict logP (2.1 ± 0.3) and pKa (phenolic OH ~9.5). Higher logP correlates with stability in nonpolar solvents like DMSO .

Q. What strategies address contradictions in bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values from ≥3 independent studies. For example, antioxidant activity discrepancies (10–100 µM) may arise from assay conditions (e.g., DPPH concentration or incubation time) .

- Mechanistic Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., Nrf2 pathway for antioxidant effects) .

Q. How to assess environmental fate and ecotoxicological risks?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。